3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-14(12-8-5-6-9(7-8)13(12)15(20)21)18-16-17-10-3-1-2-4-11(10)22-16/h1-4,8-9,12-13H,5-7H2,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABHXWMGVKPZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[221]heptane-2-carboxylic acid typically involves multi-step organic reactions The synthetic route generally starts with the preparation of the bicyclo[22Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
- Reagent in Chemical Reactions : It is utilized as a reagent in several chemical reactions, including oxidation, reduction, and substitution reactions. The versatility of this compound enables chemists to explore diverse synthetic pathways.
Biology
- Antimicrobial Properties : Research indicates that 3-(1,3-benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid exhibits antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies have shown that this compound may possess anticancer properties, possibly through mechanisms involving the modulation of specific cellular pathways or enzyme activities.
Medicine
- Therapeutic Potential : Ongoing research aims to evaluate the therapeutic applications of this compound in treating diseases related to the modulation of the adenosine A2 receptor system. Its ability to interact with biological targets makes it a candidate for drug development.
- Pharmaceutical Intermediate : The compound may also serve as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new therapeutic agents.
Industry
- Material Development : In industrial applications, this compound can be utilized in the development of new materials, particularly those requiring specific chemical properties derived from its unique structure.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The bicyclo[2.2.1]heptane core provides a rigid framework that can influence the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo Core
PKZ18 (3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid)
- Key Differences : Replaces benzothiazole with a substituted thiazole (4-isopropylphenyl, 5-methyl).
- Impact : Retains anti-infective activity against Gram-positive bacteria (e.g., MRSA) but shows reduced biofilm inhibition compared to its derivative PKZ18-22. The bulky isopropylphenyl group may hinder penetration into biofilms .
3-(Thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid
- Key Differences : Incorporates an oxygen atom in the bicyclo core (7-oxa).
- No direct bioactivity data reported, but structural studies highlight hydrogen-bonding interactions critical for crystal packing .
Heterocyclic Modifications
WQ8 ((1R,2R,3R,4S)-3-(1,3-Benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic Acid)
- Key Differences : Lacks the carbamoyl linker; benzothiazole is directly attached.
- Impact: The absence of the CONH bridge reduces conformational flexibility, possibly diminishing binding to T-box genes. Molecular weight (C₁₅H₁₅NO₂S) and chiral centers (4 vs. 3 in the target compound) suggest distinct pharmacokinetic profiles .
3-(6-Bromo-1H-Benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic Acid tert-Butyl Ester
- Key Differences : Substitutes benzothiazole with bromo-benzimidazole and introduces a nitrogen in the bicyclo system (2-aza).
- Impact: The basic nitrogen enhances solubility in acidic environments, while bromine improves halogen bonding.
Functional Group Variations
3-Methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Cocrystal
- Key Differences : Methoxycarbonyl (COOMe) instead of carbamoyl (CONH) and an unsaturated bicyclo core (hept-5-ene).
- Impact : The ester group is more hydrolytically labile than the carbamoyl, reducing metabolic stability. The double bond introduces strain, affecting molecular geometry and target binding .
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic Acid
- Key Differences : Replaces benzothiazolylcarbamoyl with hydroxy and trimethyl groups.
- Impact : Hydroxyl group enhances hydrophilicity but eliminates heteroaromatic interactions, likely rendering it inactive against bacterial targets. Trimethyl groups increase steric bulk, reducing bioavailability .
Biological Activity
3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound integrates a benzothiazole moiety with a bicyclic heptane framework, which may contribute to its biological efficacy.
The molecular formula of this compound is , with a molecular weight of approximately 272.36 g/mol. Its structure is characterized by the bicyclo[2.2.1]heptane system, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzothiazole component is particularly noted for its potential to modulate enzyme activity, possibly through inhibition or activation mechanisms. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting a potential application in treating infections.
Anticancer Properties
The compound's structural features may also contribute to its anticancer effects. Investigations into related bicyclic compounds have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Case Studies
Several studies have evaluated the biological activity of benzothiazole derivatives:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that benzothiazole derivatives showed promising results against resistant strains of bacteria, indicating their potential as new antimicrobial agents.
- Anticancer Research : Another research article investigated the effects of benzothiazole-based compounds on human cancer cell lines, revealing significant reductions in cell viability and increased apoptosis markers, suggesting a mechanism involving caspase activation .
- Inhibition of Cathepsin C : Patented research has indicated that related bicyclic compounds possess potent inhibitory activity against Cathepsin C, an enzyme implicated in various pathological conditions, including cancer and inflammation.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-(1,3-benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid, and how do reaction conditions influence enantioselectivity?
The compound can be synthesized via cycloaddition reactions or coupling strategies. For example, [4+2] cycloaddition under mild conditions with organic catalysts (e.g., chiral amines) achieves high enantioselectivity (>90% ee) by controlling steric and electronic effects during bicycloheptane formation . Alternatively, coupling the benzothiazole carbamoyl moiety to preformed bicycloheptane-2-carboxylic acid derivatives (e.g., using DCC/HOBt or EDCI) requires anhydrous conditions to minimize side reactions. Photochemical [2+2] cycloaddition methods are also viable but may require UV light and sensitizers for optimal yields .
Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally analogous 3-(thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, where the bicycloheptane core and carbamoyl group geometry were unambiguously assigned .
- NMR spectroscopy : Key signals include the bicycloheptane bridgehead protons (δ 1.5–2.5 ppm, multiplet) and the benzothiazole NH (δ 10–12 ppm, broad). 2D COSY and NOESY confirm spatial relationships .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) detect impurities and quantify enantiomeric excess using chiral stationary phases (e.g., Chiralpak IA) .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) inform its dual role in enzyme inhibition and anti-biofilm activity?
The bicycloheptane scaffold enhances rigidity, improving target binding, while the benzothiazole carbamoyl group mediates hydrogen bonding with enzyme active sites. SAR studies on analogs reveal:
- Enzyme inhibition : Substitution at the benzothiazole 4-position (e.g., aryl groups) boosts kinase inhibition (IC₅₀ < 1 µM) by enhancing hydrophobic interactions .
- Anti-biofilm activity : Derivatives like PKZ18-22 (with 4-isopropylphenyl substitution) disrupt bacterial T-box RNA regulatory elements, reducing biofilm biomass by >80% in Staphylococcus aureus at 10 µg/mL. This activity is stereochemically tolerant, allowing structural diversification without significant potency loss .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Dose-response profiling : Compare IC₅₀ values under standardized conditions (e.g., ATP-based assays for kinase inhibition vs. crystal violet assays for biofilm inhibition) .
- Off-target screening : Use proteome-wide affinity chromatography to identify non-specific binding, which may explain variability in cytotoxicity or efficacy .
- Metabolic stability assays : Assess compound degradation in cell culture media (e.g., via LC-MS) to differentiate intrinsic activity from artifacts caused by instability .
Q. How can computational modeling optimize this compound for selective targeting of bacterial vs. mammalian enzymes?
- Molecular docking : Prioritize analogs with lower binding energy to bacterial T-box RNA (e.g., ΔG < −8 kcal/mol) compared to human kinases. The benzothiazole ring’s π-stacking with conserved RNA bases is critical .
- MD simulations : Identify conformational flexibility in the bicycloheptane core that accommodates bacterial target pockets but clashes with mammalian enzyme steric barriers .
Methodological Considerations
Q. What in vitro assays are most robust for evaluating anti-inflammatory vs. anticancer activity?
- Anti-inflammatory : Measure TNF-α suppression in LPS-stimulated macrophages (ELISA) and COX-2 inhibition (IC₅₀ via fluorescence polarization) .
- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with concurrent caspase-3 activation assays to confirm apoptosis induction .
Q. How should researchers design stability studies for this compound under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC. The carboxylic acid group may esterify at low pH, requiring enteric coatings for oral delivery .
- Plasma stability : Add compound to human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify remaining parent compound using LC-MS/MS .
Data Contradictions and Validation
Q. Why do some studies report high cytotoxicity while others show minimal toxicity?
Discrepancies arise from:
Q. How can researchers validate the compound’s mechanism of action when conflicting pathways are proposed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
